Pamapimod-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pamapimod-d4 is a deuterium-labeled derivative of Pamapimod, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. This compound is particularly valuable in the treatment of autoimmune diseases such as rheumatoid arthritis due to its selective inhibition of p38α and p38β isoforms .
Preparation Methods
Pamapimod-d4 is synthesized through the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Pamapimod molecule. The synthetic route involves the selective deuteration of specific hydrogen atoms in the Pamapimod structure. The reaction conditions typically include the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Chemical Reactions Analysis
Pamapimod-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pamapimod-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of drug metabolism and pharmacokinetics.
Biology: Employed in the investigation of cellular signaling pathways, particularly those involving p38 MAPK.
Medicine: Evaluated for its potential in treating autoimmune diseases such as rheumatoid arthritis and osteoclast-associated osteoporosis.
Industry: Utilized in the development of new therapeutic agents and in the study of drug-drug interactions
Mechanism of Action
Pamapimod-d4 exerts its effects by selectively inhibiting the p38 MAPK pathway. This inhibition prevents the phosphorylation and activation of downstream targets such as c-Fos and nuclear factor of activated T cells c1 (NFATc1). The downregulation of NFATc1 leads to reduced expression of genes involved in inflammation and bone resorption, such as disintegrin and metalloproteinase domain-containing protein 12 (ADAM12). This mechanism is particularly relevant in the treatment of rheumatoid arthritis and osteoporosis .
Comparison with Similar Compounds
Pamapimod-d4 is unique due to its selective inhibition of p38α and p38β isoforms, with no activity against p38δ or p38γ isoforms. Similar compounds include:
Pamapimod: The non-deuterated form of this compound, which also inhibits p38 MAPK but with different pharmacokinetic properties.
SB203580: Another p38 MAPK inhibitor, but with less selectivity compared to this compound.
VX-702: A p38 MAPK inhibitor with a broader spectrum of activity, including inhibition of p38δ and p38γ isoforms.
This compound’s unique selectivity and deuterium labeling make it a valuable tool in scientific research .
Properties
Molecular Formula |
C19H20F2N4O4 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
6-(2,4-difluorophenoxy)-8-methyl-2-[(1,1,5,5-tetradeuterio-1,5-dihydroxypentan-3-yl)amino]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H20F2N4O4/c1-25-17-11(10-22-19(24-17)23-13(4-6-26)5-7-27)8-16(18(25)28)29-15-3-2-12(20)9-14(15)21/h2-3,8-10,13,26-27H,4-7H2,1H3,(H,22,23,24)/i6D2,7D2 |
InChI Key |
JYYLVUFNAHSSFE-KXGHAPEVSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(CC([2H])([2H])O)NC1=NC=C2C=C(C(=O)N(C2=N1)C)OC3=C(C=C(C=C3)F)F)O |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.